2-Methyl-2-(trifluoromethyl)oxirane
Overview
Description
2-Methyl-2-(trifluoromethyl)oxirane is a chemical compound with the molecular formula C4H5F3O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a trifluoromethyl group and a methyl group attached to the oxirane ring makes this compound unique and valuable in various scientific and industrial applications.
Mechanism of Action
Action Environment
The action of 2-Methyl-2-(trifluoromethyl)oxirane can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactive species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methyl-2-(trifluoromethyl)oxirane involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65-70°C. This reaction produces 3-acetoxy-2-bromo-1,1,1-trifluoropropane, which is then treated with an alkali to yield this compound .
Industrial Production Methods
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(trifluoromethyl)oxirane undergoes various chemical reactions, including:
Ring-opening reactions: These reactions involve the breaking of the oxirane ring, often facilitated by nucleophiles.
Lithiation-borylation reactions: These reactions produce trifluoromethyl-substituted α-tertiary boronic esters.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Lithiation reagents: Organolithium compounds are used in lithiation-borylation reactions.
Major Products Formed
Secondary alcohols: Formed from ring-opening reactions.
Trifluoromethyl-substituted α-tertiary boronic esters: Formed from lithiation-borylation reactions.
Scientific Research Applications
2-Methyl-2-(trifluoromethyl)oxirane has diverse applications in scientific research:
Organic Chemistry: Used as a starting material for synthesizing other compounds, such as alcohols and amines.
Polymer Manufacturing: Acts as a solvent to facilitate the formation of polymer chains.
Lubricant Manufacturing: Used as a base oil in lubricants to reduce friction between surfaces.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(trifluoromethyl)oxetane: Another compound with a similar structure but a four-membered ring.
Trifluoromethyl-substituted epoxides: Compounds with similar functional groups but different ring sizes.
Uniqueness
2-Methyl-2-(trifluoromethyl)oxirane is unique due to its three-membered ring structure and the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical processes .
Properties
IUPAC Name |
2-methyl-2-(trifluoromethyl)oxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(2-8-3)4(5,6)7/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTAXYFAHGPYPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-11-8 | |
Record name | 2-methyl-2-(trifluoromethyl)oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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